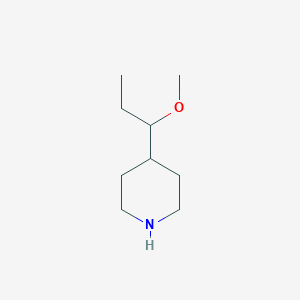

4-(1-Methoxypropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(1-methoxypropyl)piperidine |

InChI |

InChI=1S/C9H19NO/c1-3-9(11-2)8-4-6-10-7-5-8/h8-10H,3-7H2,1-2H3 |

InChI Key |

BXRUUPYEMITXFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCNCC1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methoxypropyl Piperidine and Its Analogs

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

The primary structural feature of 4-(1-methoxypropyl)piperidine is the piperidine (B6355638) ring. Key disconnections for the formation of this six-membered nitrogen heterocycle often involve breaking one or two carbon-nitrogen bonds or strategic carbon-carbon bonds within the ring. Common retrosynthetic strategies for the piperidine core include:

Cyclization of Acyclic Precursors: This is a widely used approach where a linear molecule containing a nitrogen atom and a reactive functional group at the appropriate positions is induced to cyclize. This can involve intramolecular nucleophilic substitution or reductive amination of a δ-amino ketone or aldehyde.

Reduction of Pyridine (B92270) Derivatives: The piperidine ring can be accessed through the catalytic hydrogenation of a correspondingly substituted pyridine. This method is straightforward if the substituted pyridine is readily available.

Diels-Alder Reaction: A [4+2] cycloaddition reaction between a 1-azadiene and a suitable dienophile can be a powerful tool for constructing the piperidine skeleton with control over stereochemistry.

The introduction of the 1-methoxypropyl group at the 4-position of the piperidine ring is a crucial step. Retrosynthetically, this side chain can be disconnected in several ways:

From a 4-Piperidone (B1582916): A common and versatile intermediate is an N-protected 4-piperidone. The 1-methoxypropyl group can be installed through the addition of a suitable organometallic reagent. For instance, the addition of a 1-methoxypropyl organometallic species (e.g., a Grignard or organolithium reagent) to the carbonyl group of 4-piperidone would yield a tertiary alcohol. Subsequent deoxygenation would lead to the target molecule. Alternatively, a two-step approach involving the addition of a propyl organometallic reagent to 4-piperidone to form a tertiary alcohol, followed by O-methylation, is a plausible route.

From a 4-Substituted Pyridine: If a synthetic route starts from a pyridine derivative, the 1-methoxypropyl side chain would need to be present on the pyridine ring before its reduction to a piperidine. This could be achieved through various cross-coupling reactions or by the addition of an organometallic reagent to a pyridinium (B92312) salt.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound. This diagram shows two potential disconnection approaches for the synthesis of this compound, highlighting the key intermediates such as N-protected 4-piperidone and substituted pyridine.

Established Synthetic Pathways to the Piperidine Core

The synthesis of the piperidine ring is a well-established area of organic chemistry with numerous reliable methods.

Intramolecular cyclization is a fundamental strategy for the synthesis of piperidines. These reactions involve the formation of a carbon-nitrogen bond to close the six-membered ring.

Intramolecular Reductive Amination: This method involves the cyclization of a δ-amino ketone or aldehyde. The intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion, which is then reduced in situ to the piperidine.

Intramolecular Nucleophilic Substitution: A linear precursor containing a terminal amine and a leaving group at the 5-position can undergo intramolecular Williamson ether synthesis-like reaction to form the piperidine ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated acyclic amines can also lead to the formation of the piperidine ring. dtic.mil

| Cyclization Method | Precursor Type | Key Transformation | Reference |

| Intramolecular Reductive Amination | δ-Amino ketone/aldehyde | Formation of a cyclic iminium ion followed by reduction | nih.gov |

| Intramolecular Nucleophilic Substitution | 5-Halo- or 5-tosyloxy-pentylamine | SN2 displacement of the leaving group by the amine | General |

| Radical Cyclization | Unsaturated acyclic amine | Radical addition to the double bond | dtic.mil |

Reductive amination is a versatile method that can be applied both intramolecularly for ring formation and intermolecularly for the introduction of substituents. In the context of synthesizing the piperidine core, intermolecular reductive amination of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine can lead to the formation of a dihydropyridine, which can then be reduced to a piperidine.

More commonly, as a strategy to build upon a pre-formed ring, reductive amination of 4-piperidone with an appropriate amine is a key step in the synthesis of many functionalized piperidines. While not directly forming the ring in this context, it is a crucial reaction for creating analogs.

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like substituted piperidines in a single step from three or more starting materials. researchgate.net This strategy is highly atom-economical and can rapidly generate molecular diversity.

A well-known MCR for piperidine synthesis is the Hantzsch pyridine synthesis , which can be modified to produce dihydropyridines that are subsequently reduced to piperidines. Another example is a one-pot reaction involving an aldehyde, an amine, and a β-ketoester, which can lead to highly functionalized piperidine derivatives. researchgate.net

| Multi-Component Reaction | Starting Materials | Product Type | Reference |

| Modified Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridine | General |

| One-pot Piperidine Synthesis | Aldehyde, amine, β-ketoester | Highly substituted piperidine | researchgate.net |

Functionalization and Introduction of the 1-Methoxypropyl Moiety

The introduction of the 1-methoxypropyl group onto the 4-position of the piperidine scaffold is the key transformation. This is typically achieved by derivatizing a ketone functional group present in a precursor molecule like 1-(3-methoxypropyl)-4-piperidinone. The choice of synthetic route dictates the reagents, reaction conditions, and the potential for controlling stereochemical outcomes.

The synthesis of the key intermediate, 1-(3-methoxypropyl)-4-piperidinone, is a foundational step. This precursor already contains the N-substituted methoxypropyl chain, which is distinct from the target moiety at the C-4 position. One documented approach involves the N-alkylation of a simpler piperidine derivative. For instance, 4-aminopiperidine (B84694) can be used as a starting material. In this process, the primary amine at the 4-position is first selectively protected, often by forming an imine with benzophenone. The unprotected secondary amine of the piperidine ring is then alkylated using an agent like 3-methoxy-bromopropane. The final step involves the removal of the protecting group under acidic conditions to yield the desired N-substituted piperidine. google.com

Another route starts from piperidin-4-one hydrochloride monohydrate, which is reacted with 3-methoxy-bromopropane in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). google.com This directly attaches the 3-methoxypropyl group to the piperidine nitrogen, yielding 1-(3-methoxypropyl)-4-piperidinone, a key building block for subsequent transformations at the 4-position. innospk.com

The 1-methoxypropyl group contains a chiral center at the carbon atom bonded to both the piperidine ring and the methoxy (B1213986) group. Therefore, its installation can potentially result in a mixture of enantiomers. Achieving stereoselectivity is a significant goal in modern synthetic chemistry, particularly for producing compounds for pharmaceutical applications where a single stereoisomer is often responsible for the desired biological activity. google.com

Stereoselective synthesis of substituted piperidines can be achieved through various advanced strategies. nih.gov For the synthesis of this compound, a stereoselective approach would likely involve either a chiral auxiliary, a chiral catalyst, or a stereoselective reduction of a prochiral intermediate. For example, if the methoxypropyl group is installed via a Grignard reaction followed by O-alkylation, the use of a chiral ligand or additive could influence the facial selectivity of the nucleophilic attack on the piperidin-4-one, leading to an enrichment of one enantiomer of the intermediate alcohol. Subsequent etherification would then yield the enantiomerically enriched target compound. While specific documented examples for this exact molecule are not prevalent, the principles of asymmetric synthesis are broadly applicable to the construction of such chiral piperidine derivatives. google.comnih.gov

The most direct approach to synthesizing this compound involves the chemical modification of the ketone group in 1-(3-methoxypropyl)-4-piperidinone. innospk.com Several classical and modern organic reactions can be envisioned for this purpose, though some established pathways from this precursor lead to structurally related but different products, such as amines.

The derivatization of 1-(3-methoxypropyl)-4-piperidinone via an oxime is a well-documented pathway, though it is important to note that this route leads to the formation of an amine, not the target alkyl group. This two-step process is a key method for synthesizing 1-(3-methoxypropyl)-4-piperidinamine, an important intermediate for the pharmaceutical agent Prucalopride.

The synthesis proceeds as follows:

Oxime Formation: The precursor, 1-(3-methoxypropyl)-4-piperidone, is reacted with hydroxylamine (B1172632) hydrochloride. This reaction, often carried out under reflux in the presence of a weak acid like acetic acid, converts the ketone group into an oxime.

Reduction: The resulting oxime is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium or Raney nickel.

This pathway efficiently converts the C4-ketone into a C4-amino group, yielding 1-(3-methoxypropyl)-4-piperidinamine.

| Step | Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 1-(3-Methoxypropyl)-4-piperidone | Hydroxylamine hydrochloride, Acetic acid | Ketone to Oxime | 1-(3-Methoxypropyl)-4-piperidone oxime |

| 2 | 1-(3-Methoxypropyl)-4-piperidone oxime | H₂, Palladium or Nickel catalyst | Oxime to Amine | 1-(3-Methoxypropyl)-4-piperidinamine |

The Hofmann degradation is another synthetic method that has been applied to derivatives of 1-(3-methoxypropyl)-4-piperidinone, but similar to oxime reduction, this pathway also produces the corresponding amine. This reaction typically involves the conversion of a primary amide into a primary amine with one fewer carbon atom.

In a patented procedure, a derivative, 4-formamide-1-(3-methoxypropyl)-piperidine, is used as the starting material for the degradation. chemicalbook.com The reaction is carried out using a halogenating agent like 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin) and a strong base such as potassium hydroxide (KOH) in a water-acetonitrile solvent system. chemicalbook.com This method is reported to produce 1-(3-methoxypropyl)-4-piperidinamine in high yield and purity, making it suitable for industrial-scale production.

| Starting Material | Reagents | Solvents | Temperature Conditions | Yield | Purity (GC) |

|---|---|---|---|---|---|

| 4-Formamide-1-(3-methoxypropyl)-piperidine | Dibromohydantoin, Potassium hydroxide (KOH) | Water, Acetonitrile | Initial ≤5°C, then 15–25°C for 13 hours | 83% | 98.6% |

To synthesize the target compound, this compound, a direct alkylation approach targeting the ketone in 1-(3-methoxypropyl)-4-piperidinone is the most chemically plausible route. This multi-step process would build the carbon backbone and then install the methoxy group.

Carbon Skeleton Formation (Grignard Reaction): The first step involves a nucleophilic addition to the ketone. A Grignard reagent, such as propylmagnesium bromide (CH₃CH₂CH₂MgBr), would be reacted with 1-(3-methoxypropyl)-4-piperidinone. sigmaaldrich.com This reaction converts the carbonyl group into a tertiary alcohol, forming 4-propyl-1-(3-methoxypropyl)piperidin-4-ol. Grignard reactions are a standard and effective method for creating new carbon-carbon bonds at a carbonyl carbon. sigmaaldrich.comnih.gov

Ether Formation (O-Alkylation): The second step is to convert the newly formed hydroxyl group into a methoxy ether. A common method for this transformation is the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the final product, this compound.

This sequence provides a direct and logical pathway to the target structure from the piperidinone precursor.

Derivatization of Precursor Piperidine-4-ones (e.g., 1-(3-Methoxypropyl)-4-piperidinone)

Novel and Green Synthetic Approaches

In recent years, a considerable shift towards the development of sustainable and efficient synthetic methods has been observed in organic chemistry. This has led to the exploration of novel catalytic systems and reaction conditions that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. The synthesis of piperidine derivatives, including this compound, has benefited significantly from these advancements.

Catalytic Hydrogenation for Piperidine Formation

Catalytic hydrogenation of pyridine precursors is a direct and atom-economical method for the synthesis of piperidines. This approach typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring to the saturated piperidine ring.

Recent advancements in this area have focused on the use of rhodium-based catalysts, which have demonstrated high efficiency and selectivity under mild conditions. For instance, rhodium complex dimers, such as [Cp*RhCl2]2, have been effectively used for the transfer hydrogenation of quaternary pyridinium salts. liv.ac.uk This method utilizes a formic acid/triethylamine (B128534) mixture as the hydrogen source and can be conducted at moderate temperatures. liv.ac.uk The reduction of a suitably substituted pyridine precursor would yield the corresponding piperidine derivative. For the synthesis of a this compound analog, a pyridine ring bearing the 1-methoxypropyl group at the 4-position would be the required starting material.

Furthermore, commercially available rhodium compounds like Rh2O3 have been reported for the reduction of various unprotected pyridines under mild conditions, tolerating a range of functional groups. rsc.org The hydrogenation is thought to proceed via an initial hydride transfer to the 4-position of the pyridine ring. rsc.org

Palladium-catalyzed hydrogenation is another well-established method. Interrupted palladium-catalyzed hydrogenation of pyridine derivatives has also been explored, offering pathways to partially or fully saturated piperidine rings. nih.govresearchgate.net

Table 1: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis

| Catalyst | Hydrogen Source | Substrate | Key Features |

|---|---|---|---|

| [Cp*RhCl2]2 | HCOOH-Et3N | Quaternary pyridinium salts | Mild conditions, high chemoselectivity. liv.ac.uk |

| Rh2O3 | H2 | Functionalized pyridines | Commercially available catalyst, broad substrate scope. rsc.org |

Electroreductive Cyclization in Flow Microreactors

Electrochemical synthesis has emerged as a powerful and green tool in modern organic chemistry. Electroreductive cyclization offers a facile and efficient method for the construction of heterocyclic amines like piperidines. beilstein-journals.orgbeilstein-journals.orgnih.gov This technique avoids the need for stoichiometric chemical reductants, thereby reducing waste.

The synthesis of piperidine derivatives has been successfully achieved through the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of a flow microreactor provides a large specific surface area, which enhances the efficiency of the cathodic reduction of the imine substrate. beilstein-journals.orgresearchgate.net This methodology allows for the single-step synthesis of piperidines from readily available starting materials and eliminates the use of expensive or toxic reagents. beilstein-journals.org For the synthesis of a this compound analog, a suitable imine precursor bearing the desired substituent could be employed in this cyclization reaction.

The process involves the generation of a radical anion from the imine at the cathode, which then participates in an intramolecular or intermolecular cyclization. The continuous nature of the flow system also allows for preparative scale synthesis. beilstein-journals.org

Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Gold, Metal Triflate Catalysis)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and piperidine synthesis is no exception. Various metals have been employed to catalyze the formation of the piperidine ring with high levels of control over stereochemistry and regioselectivity.

Palladium: Palladium catalysts are versatile and have been used in a variety of reactions to construct piperidine rings. These include palladium-catalyzed cycloaddition reactions and intramolecular couplings. nih.govajchem-a.com For instance, the palladium(II)-catalyzed [4+2] cycloaddition can be a powerful tool for constructing the piperidine skeleton. nih.gov

Rhodium: Rhodium catalysts have shown remarkable activity in the synthesis of chiral piperidines from pyridinium salts via transfer hydrogenation. dicp.ac.cn This approach allows for the preparation of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Rhodium-catalyzed [2+2+2] cycloadditions have also been developed to access polysubstituted piperidines. nih.govdntb.gov.ua

Gold: Gold catalysis has emerged as a mild and efficient method for various organic transformations. In the context of piperidine synthesis, gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Additionally, gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3+2] cyclization provide an efficient route to polyfunctional piperidines. nih.gov

Metal Triflate Catalysis: Metal triflates, particularly Scandium triflate (Sc(OTf)3), have proven to be effective Lewis acid catalysts for the synthesis of piperidine derivatives. acs.orgnih.govacs.org They can catalyze diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl enolates. acs.orgnih.govacs.org This methodology allows for the introduction of various substituents at the 2-position of the piperidine ring with high stereocontrol. acs.orgnih.govacs.org

Table 2: Overview of Metal-Catalyzed Transformations for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium | Cycloaddition, Hydrogenation | Versatile, well-established methods. nih.govajchem-a.com |

| Rhodium | Transfer Hydrogenation, Cycloaddition | Excellent for asymmetric synthesis. dicp.ac.cnnih.gov |

| Gold | Oxidative Amination, Cycloaddition | Mild reaction conditions. nih.govnih.gov |

Atom-Economical and Solvent-Free Syntheses

Atom economy and the reduction of solvent use are central tenets of green chemistry. The development of synthetic routes that maximize the incorporation of all starting materials into the final product and minimize or eliminate the use of volatile organic solvents is highly desirable.

The catalytic hydrogenation methods discussed in section 2.4.1 are inherently atom-economical, as the primary byproduct is often water or a simple salt. Similarly, certain cycloaddition reactions, such as the [4+2] and [3+3] cycloadditions, are highly atom-economical as they involve the direct combination of two or more molecules to form the desired product. nih.gov

Solvent-free synthesis represents a significant step towards greener chemical processes. For example, the piperidine-promoted synthesis of piperidones from 2-cyanoacetamides and ketones has been reported to proceed under solvent-free conditions. nih.gov While this example leads to a piperidone, subsequent reduction could provide access to the corresponding piperidine. The exploration of solvent-free conditions for other piperidine syntheses is an active area of research.

Chemical Reactivity and Derivatization Strategies of 4 1 Methoxypropyl Piperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom makes it a prime target for electrophilic reagents. This reactivity is central to the derivatization of 4-(1-methoxypropyl)piperidine and is exploited in a range of chemical transformations.

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated through nucleophilic substitution reactions with alkyl halides. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, which would otherwise protonate the starting amine and halt the reaction. researchgate.net Common bases include potassium carbonate or triethylamine (B128534), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. researchgate.netsciencemadness.org Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.comnih.gov

Table 1: General Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF | Room Temp. to 70°C |

This table presents generalized conditions for N-alkylation of piperidine scaffolds based on common laboratory practices. researchgate.netnih.gov

N-Acylation: The piperidine nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-amide. google.comgoogle.com These reactions are generally rapid and high-yielding. In a typical procedure, the piperidine derivative is treated with the acyl chloride in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the HCl produced. The resulting N-acylpiperidines are important intermediates in organic synthesis. google.com

The N-substitution of piperidine rings is a cornerstone of medicinal chemistry and the development of molecular probes for biological research. ijnrd.org By attaching various functional groups to the nitrogen of this compound, researchers can modulate the molecule's physicochemical properties, such as polarity, size, and basicity, to achieve desired biological activity or targeting specificity. acs.org For instance, N-alkylation with complex side chains is a common strategy in the synthesis of antagonists for receptors like CXCR4 or in the development of kinase inhibitors. nih.govacs.org The piperidine scaffold is prevalent in FDA-approved drugs, highlighting the importance of its derivatization in creating diverse chemical libraries for screening. acs.org

Reactions Involving the Secondary Alcohol Precursor (if applicable to specific research)

The synthesis of this compound likely proceeds from its corresponding secondary alcohol precursor, 4-(1-hydroxypropyl)piperidine. This precursor offers an additional site for chemical modification at the hydroxyl group. The hydroxyl group can undergo a variety of classical alcohol reactions, including oxidation to a ketone, esterification with carboxylic acids, or etherification. The formation of the target compound, this compound, is an example of such an etherification, where the hydroxyl group is methylated, typically using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis). The reactivity of this precursor is relevant as it provides an alternative handle for derivatization before the final methoxy (B1213986) ether is installed. sigmaaldrich.comcaymanchem.com

Ring Transformations and Rearrangement Studies

Research literature does not provide specific examples of ring transformations or rearrangement studies for this compound. Such reactions for saturated heterocycles like piperidine are generally not common under standard conditions due to the stability of the ring. Ring-opening or rearrangement would require high-energy conditions or the strategic placement of activating functional groups that are not present in the parent molecule.

Stereochemical Control in Derivatization

The structure of this compound contains two stereocenters: one at the C4 position of the piperidine ring and one at the C1 position of the propyl side chain. This means the molecule can exist as multiple diastereomers. Any derivatization reaction, particularly at the piperidine nitrogen, must consider the potential for stereochemical influence from these existing chiral centers.

When a chiral, non-racemic piperidine undergoes reactions like N-alkylation or N-acylation, the existing stereocenters can influence the approach of the incoming electrophile. This can lead to a preference for the formation of one diastereomer over another. researchgate.net For 4-substituted piperidines, the substituent at the C4 position can influence the conformational equilibrium of the ring (axial vs. equatorial preference), which in turn dictates the steric environment around the nitrogen atom. whiterose.ac.uk N-alkylation, for example, can proceed via either axial or equatorial attack on the nitrogen lone pair, and the ratio of the resulting diastereomeric products is dependent on the steric bulk of both the C4 substituent and the incoming alkylating agent. researchgate.net The development of highly diastereoselective syntheses of substituted piperidines is a significant area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govnih.govresearchgate.netnih.gov

Enantioselective Synthesis of Chiral Analogs

The synthesis of specific enantiomers of this compound and its analogs is of significant interest due to the often distinct pharmacological profiles of different stereoisomers. Given the chiral center at the first carbon of the propyl side chain, several asymmetric synthetic strategies can be envisaged.

One potential approach involves the use of chiral auxiliaries. A common strategy is the utilization of phenylglycinol-derived oxazolopiperidone lactams. These versatile building blocks allow for the diastereoselective introduction of substituents at various positions on the piperidine ring. For the synthesis of a specific enantiomer of this compound, a suitable chiral auxiliary could be employed to direct the stereoselective alkylation of a 4-piperidone (B1582916) derivative, followed by the introduction of the methoxypropyl side chain and subsequent removal of the auxiliary.

Another viable method is asymmetric catalysis. Transition metal catalysts, particularly those based on rhodium, ruthenium, or palladium, paired with chiral ligands, have proven effective in the enantioselective hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines to yield chiral piperidines. nih.gov For instance, a precursor such as 4-(prop-1-en-1-yl)pyridine could potentially be subjected to an asymmetric hydrogenation to establish the chiral center, followed by methoxylation and reduction of the pyridine ring.

Chemo-enzymatic methods offer a green and highly selective alternative. Biocatalysts like amine oxidases and ene-imine reductases can be used in cascade reactions to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov This approach could be adapted for the synthesis of enantiomerically enriched this compound by designing a suitable unsaturated precursor.

Kinetic resolution of a racemic mixture of this compound or a precursor represents another strategy. This can be achieved through enzymatic resolution or by using chiral resolving agents that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

Table 1: Potential Enantioselective Synthetic Strategies

| Strategy | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | Use of chiral metal catalysts to induce enantioselectivity in reactions like hydrogenation. | High enantiomeric excess, catalytic nature reduces waste. |

| Chemo-enzymatic Synthesis | Combination of chemical synthesis and biocatalysis for highly selective transformations. | Mild reaction conditions, high stereoselectivity. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture to allow for separation. | Applicable to racemic mixtures, can be highly efficient. |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing efficient synthetic transformations. The electronic and steric properties of the methoxypropyl substituent play a significant role in these mechanisms.

Elucidation of Reaction Intermediates

The reactions of this compound, particularly those involving the nitrogen atom, proceed through various intermediates. For instance, in N-alkylation reactions, the piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon. This proceeds through a transition state leading to the formation of a quaternary ammonium (B1175870) salt as an intermediate or final product. The rate of this reaction is influenced by the steric hindrance around the nitrogen and the electron density, which is modulated by the 4-substituent.

In reactions involving functionalization of the piperidine ring itself, such as at the alpha-carbon, iminium ions are key intermediates. These can be generated through oxidation of the piperidine. The stability and subsequent reactivity of these iminium ions are influenced by the nature of the substituents on the ring. The methoxypropyl group, through its electronic effects, can influence the stability of such charged intermediates.

Role of the Methoxypropyl Substituent in Reactivity

The 1-methoxypropyl group at the 4-position of the piperidine ring influences the molecule's reactivity in several ways:

Steric Effects: The bulk of the methoxypropyl group can sterically hinder the approach of reagents to the piperidine nitrogen. This effect is dependent on the conformation of the piperidine ring. In the chair conformation, an equatorial substituent will present less steric hindrance than an axial one. The conformational preference of the this compound will therefore be a key determinant of its reactivity. Generally, equatorial conformations are more stable for substituted piperidines. wikipedia.org

Conformational Effects: The presence of the 4-substituent influences the conformational equilibrium of the piperidine ring. The preference for the substituent to occupy an equatorial position to minimize steric interactions is a well-established principle in cyclohexane (B81311) and piperidine chemistry. This conformational bias can affect the orientation of the nitrogen lone pair and thus its accessibility and reactivity.

Table 2: Influence of the Methoxypropyl Substituent on Reactivity

| Effect | Description | Consequence |

| Steric Hindrance | The bulk of the substituent can impede the approach of reactants to the nitrogen atom. | May decrease reaction rates, particularly with bulky electrophiles. |

| Inductive Effect | The electron-donating nature of the alkoxy group can increase the electron density on the nitrogen. | May enhance the nucleophilicity of the piperidine nitrogen. |

| Conformational Bias | The substituent's preference for an equatorial position influences the ring's conformation. | Affects the accessibility of the nitrogen lone pair and overall molecular shape. |

Structural Elucidation and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization for Mechanistic Studies

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. For a compound like 4-(1-Methoxypropyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a complete picture of its molecular architecture and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of this compound. The presence of two chiral centers, one at the C1 of the propyl chain and the other at the C4 of the piperidine (B6355638) ring (if the ring is considered as a whole), gives rise to the possibility of diastereomers.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the 1-methoxypropyl substituent. The chemical shift of the proton at C4 of the piperidine ring would be particularly informative, as its coupling pattern with the adjacent methylene (B1212753) protons would help to determine its axial or equatorial orientation in the dominant chair conformation of the piperidine ring. The methoxy (B1213986) group would present a sharp singlet, while the protons of the propyl chain would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the piperidine ring carbons would confirm the chair conformation and the substitution pattern. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the piperidine ring and the 1-methoxypropyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the relative stereochemistry of the substituents by identifying through-space correlations between protons.

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Proton | Approx. δ (ppm) |

| Piperidine N-H | 1.0 - 3.0 |

| Piperidine C2, C6 (axial) | 2.4 - 2.8 |

| Piperidine C2, C6 (equatorial) | 2.9 - 3.3 |

| Piperidine C3, C5 (axial) | 1.2 - 1.6 |

| Piperidine C3, C5 (equatorial) | 1.7 - 2.1 |

| Piperidine C4-H | 1.5 - 2.5 |

| Methoxy (-OCH₃) | 3.2 - 3.5 |

| Propyl C1-H | 3.0 - 3.4 |

| Propyl C2-H₂ | 1.3 - 1.7 |

| Propyl C3-H₃ | 0.8 - 1.1 |

Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the aliphatic piperidine ring and propyl chain would appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band for the methoxy group would be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-H stretching vibrations would give rise to strong Raman signals. The piperidine ring breathing modes would also be observable in the low-frequency region of the Raman spectrum, providing insight into the ring's conformational state.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) | Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Moderate |

| C-N Stretch | 1020 - 1250 | Moderate |

| Piperidine Ring Vibrations | 800 - 1200 | Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the molecular formula (C₉H₁₉NO).

Tandem Mass Spectrometry (MS/MS): In a research context, MS/MS experiments would be conducted to investigate the fragmentation pathways of this compound. Common fragmentation pathways for piperidine derivatives involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of substituents. For this specific compound, characteristic fragment ions would be expected from the loss of the methoxy group, the entire propyl group, or through ring-opening mechanisms of the piperidine moiety. Understanding these pathways is crucial in mechanistic studies and for the identification of related compounds in complex mixtures.

X-ray Crystallography of this compound Derivatives

While obtaining a suitable single crystal of the parent compound this compound might be challenging, the formation of crystalline derivatives (e.g., salts with acids or coordination complexes with metals) would allow for its structural determination by X-ray crystallography.

Solid-State Structural Determination

A successful X-ray crystallographic analysis would provide the definitive solid-state structure of the derivative. This would include precise bond lengths, bond angles, and torsion angles. The conformation of the piperidine ring, typically a chair form, would be unequivocally determined, as would the relative stereochemistry of the substituents. The orientation of the 1-methoxypropyl group relative to the piperidine ring would also be established.

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring, a core structural motif in many compounds, is not planar and exists in various conformations. The study of these conformations is crucial for understanding the molecule's stability and reactivity.

Chair-Boat Interconversion Studies

The six-membered piperidine ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations like the boat or twist-boat forms. The chair conformation minimizes both angular and torsional strain, providing the lowest energy state for the ring system. The interconversion between two different chair forms, known as ring flipping, occurs through higher-energy intermediates, including the twist-boat and boat conformations. ias.ac.inwikipedia.org For substituted piperidines, one chair conformation is typically more stable than the other. While specific energy barriers for the chair-boat interconversion of this compound are not extensively documented, the fundamental principles of cyclohexane (B81311) and piperidine conformational analysis suggest a high preference for the chair form. wikipedia.org Studies on related piperidine-4-one derivatives have shown that while the chair form is common, twist-boat conformations can also be adopted, particularly in the solid state, depending on the nature and steric bulk of other substituents. chemrevlett.com

Influence of the 1-Methoxypropyl Substituent on Ring Conformation

The substituent at the C-4 position of the piperidine ring plays a critical role in determining the conformational equilibrium. For this compound, the 1-methoxypropyl group is expected to strongly favor the equatorial position in the dominant chair conformation. This preference is a general principle for monosubstituted six-membered rings, as an equatorial orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky group were in an axial position.

Computational and experimental studies on various substituted piperidines confirm that the conformational behavior is a complex interplay of steric and electronic factors. d-nb.info The presence of a substituent can significantly influence the stability of different conformers. researchgate.net In the case of the 1-methoxypropyl group, its size dictates a strong preference for the equatorial position to achieve greater thermodynamic stability.

| Conformation | Substituent Position | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Chair | Equatorial | Most Stable | Minimized steric strain |

| Chair | Axial | Less Stable | Significant 1,3-diaxial interactions |

| Twist-Boat | N/A | High Energy Intermediate | Torsional and steric strain |

| Boat | N/A | High Energy Transition State | Maximum steric and eclipsing strain |

Rotational Barriers of Side Chains

The 1-methoxypropyl side chain of this compound has several rotatable bonds, each with an associated energy barrier to rotation. The key rotations are around the C4-C(propyl) bond connecting the side chain to the piperidine ring and the C-O bond of the methoxy group. The energy barriers for these rotations are influenced by steric hindrance between adjacent groups. youtube.com

While specific experimental values for this compound are not available, studies on similar systems show that rotational barriers can be determined using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. mdpi.com For instance, the rotation around the C-N bond in asparagine and glutamine side chains in proteins is hindered, with energy barriers that can be quantified by NMR. nih.gov The magnitude of these barriers is influenced by factors such as hydrogen bonding and local steric environments. nih.govnih.gov For the 1-methoxypropyl side chain, the rotation would be restricted to favor staggered conformations that minimize steric clashes between the methoxy group, the ethyl group, and the piperidine ring itself.

Chirality and Enantiomeric Purity Assessment in Research

The carbon atom in the 1-methoxypropyl substituent that is directly attached to the piperidine ring is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical in many research applications.

Methods for Chiral Separation (e.g., Chiral Chromatography)

The separation of enantiomers, or chiral resolution, is commonly achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Common types of CSPs used for separating chiral amines and related compounds include those based on:

Polysaccharide derivatives: Columns with coated or immobilized cellulose or amylose derivatives are widely effective for a broad range of chiral compounds. nih.gov

Cyclodextrin-based phases: These CSPs can form temporary inclusion complexes with the analyte, and the differing stability of the diastereomeric complexes for each enantiomer allows for separation. nih.gov

Protein-based columns: These utilize the stereospecific binding properties of proteins to achieve separation. nih.gov

For piperidine-containing compounds like fenpropidin, chiral HPLC methods have been successfully developed to separate the enantiomers for further study. nih.gov The choice of mobile phase, often a mixture of an alkane like hexane and an alcohol like isopropanol or ethanol, along with additives, is crucial for optimizing the separation. mdpi.com

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Analytes |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose) | Differential interactions (hydrogen bonds, dipole-dipole) with enantiomers. | Broad range of chiral compounds, including amines and alcohols. |

| Chiral HPLC | Cyclodextrin-based | Formation of diastereomeric inclusion complexes with different stabilities. | Aromatic and heterocyclic compounds. |

| Chiral SFC (Supercritical Fluid Chromatography) | Various CSPs | Utilizes supercritical CO2 as mobile phase for fast and efficient separation. | Similar to HPLC, often with improved resolution. |

Determination of Enantiomeric Excess

Once a chiral separation is performed or an enantioselective synthesis is carried out, it is necessary to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. A primary method for this determination is NMR spectroscopy in the presence of a chiral resolving agent or a chiral solvating agent.

One common approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers. nih.govresearchgate.net Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. researchgate.net This method has been successfully applied to determine the enantiomeric composition of other substituted piperidines. nih.gov

Computational and Theoretical Investigations of 4 1 Methoxypropyl Piperidine

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, such as its three-dimensional geometry and electronic structure. These calculations, often employing methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's stability and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. For 4-(1-methoxypropyl)piperidine, this involves finding the most stable conformation of the piperidine (B6355638) ring and the orientation of the 1-methoxypropyl substituent. The piperidine ring is known to adopt a chair conformation to minimize steric strain. The substituent at the 4-position can be in either an axial or equatorial position. Computational calculations consistently show that for bulky substituents on a piperidine ring, the equatorial position is energetically favored to reduce 1,3-diaxial interactions.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. For instance, the nitrogen atom in the piperidine ring and the oxygen atom in the methoxy (B1213986) group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.

Table 1: Predicted Optimized Geometrical Parameters for Equatorial this compound Note: These are hypothetical values based on typical bond lengths and angles for similar organic molecules, calculated using DFT with a B3LYP functional and a 6-31G basis set.*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperidine) | 1.47 Å |

| C-C (piperidine) | 1.54 Å | |

| C-C (propyl) | 1.53 Å | |

| C-O (methoxy) | 1.43 Å | |

| Bond Angle | C-N-C (piperidine) | 111.5° |

| C-C-C (piperidine) | 111.0° | |

| Dihedral Angle | C-C-C-C (piperidine) | ±55.0° |

Prediction of Spectroscopic Properties for Verification

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to verify the synthesized compound's structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are commonly predicted.

Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the piperidine ring and alkyl chain, and C-O stretching of the methoxy group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Equatorial this compound Note: These are hypothetical values calculated using the GIAO method with DFT, referenced to TMS. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C2, C6 (piperidine, eq) | 45.2 | H (ax), H (eq) | 3.10, 2.60 |

| C3, C5 (piperidine, eq) | 28.5 | H (ax), H (eq) | 1.75, 1.20 |

| C4 (piperidine, eq) | 40.8 | H (ax) | 1.50 |

| C1' (propyl) | 78.5 | H | 3.25 |

| C2' (propyl) | 30.1 | H₂ | 1.45 |

| C3' (propyl) | 10.9 | H₃ | 0.90 |

| OCH₃ | 56.3 | H₃ | 3.35 |

Conformational Analysis using Molecular Mechanics and Quantum Methods

The biological activity and physical properties of a flexible molecule like this compound are often governed by its conformational preferences. Conformational analysis aims to identify the stable conformers and understand the energy landscape that connects them.

Identification of Stable Conformers

The primary source of conformational isomerism in this compound arises from the chair conformation of the piperidine ring and the orientation of the substituent. The two most stable chair conformers are those with the 4-(1-methoxypropyl) group in the equatorial and axial positions. Due to steric hindrance, the equatorial conformer is expected to be significantly more stable.

Further conformational flexibility exists within the 1-methoxypropyl substituent due to rotation around the C4-C1' and C1'-O bonds. A systematic search or a more sophisticated conformational search algorithm can identify the various low-energy rotamers.

Table 3: Calculated Relative Energies of Stable Conformers of this compound Note: Hypothetical relative energies (in kcal/mol) calculated using a molecular mechanics force field (e.g., MMFF94) and refined with DFT calculations.

| Conformer | Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | - | > 5.00 |

Energy Landscape Exploration

The energy landscape provides a comprehensive picture of all possible conformations and the energy barriers separating them. nih.gov This landscape can be explored computationally by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The results of such a scan can identify the minimum energy conformers (valleys on the landscape) and the transition states (saddle points) that connect them. Understanding the energy barriers between conformers is crucial for predicting the rates of conformational interconversion. uspex-team.org

Molecular Dynamics Simulations

While quantum mechanics and molecular mechanics are excellent for studying static properties of molecules, molecular dynamics (MD) simulations provide insights into their dynamic behavior over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, allowing the observation of molecular movements and interactions. chemrxiv.org

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. This would reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds. The simulation would also show the dynamic interconversion between different conformers, providing a more realistic picture of the molecule's flexibility at a given temperature. The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and time correlation functions, which provide quantitative measures of the molecule's structure and dynamics. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water Note: These are example parameters and would be adjusted based on the specific research question.

| Parameter | Value/Description |

| System | One this compound molecule in a box of water molecules |

| Force Field | OPLS-AA or AMBER |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (constant number of particles, pressure, and temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Ligand Dynamics in Solvent Environments

Molecular Dynamics (MD) simulations are employed to study the movement and interactions of a molecule over time, providing a detailed picture of its dynamic behavior in a specific environment, such as a solvent. An MD simulation of this compound, typically in an explicit water solvent model, can reveal how the molecule interacts with its surroundings and how its structure fluctuates.

Key parameters analyzed during such simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's atoms from a reference structure over time. A stable, low RMSD value suggests the molecule maintains a consistent conformation, while high fluctuations can indicate significant flexibility.

Radius of Gyration (Rg): This parameter indicates the compactness of the molecule. Changes in Rg over the simulation time can signify conformational shifts, such as the extension or folding of the methoxypropyl side chain.

Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule exposed to the solvent. It helps in understanding the molecule's solubility and how different parts of its structure, such as the polar amine and ether groups versus the nonpolar alkyl chain, interact with water.

Research Findings: While specific MD studies on this compound are not extensively published, simulations on similar small heterocyclic molecules in aqueous solutions show that the piperidine ring typically maintains a stable chair conformation. The primary sources of dynamic motion are the torsional rotations of the side chain and the interactions of the polar nitrogen and oxygen atoms with the hydrogen-bonding network of water. The protonated form of the piperidine nitrogen would be expected to form stable hydrogen bonds with surrounding water molecules, anchoring that part of the molecule, while the methoxypropyl tail would exhibit greater conformational freedom.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water (100 ns Simulation)

| Parameter | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| RMSD (Piperidine Ring) | 0.12 nm | ± 0.02 nm | High stability of the core ring structure. |

| RMSD (Whole Molecule) | 0.28 nm | ± 0.05 nm | Moderate flexibility, primarily from the side chain. |

| Radius of Gyration (Rg) | 0.35 nm | ± 0.03 nm | The molecule maintains a relatively compact structure with some fluctuations. |

| SASA | 250 Ų | ± 15 Ų | Indicates significant solvent exposure, consistent with a soluble small molecule. |

Conformational Reorganization Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Computational conformational analysis is used to identify the most stable low-energy shapes (conformers) of the molecule and the energy barriers between them.

The key conformational features of this molecule include:

Piperidine Ring Conformation: Like cyclohexane (B81311), the piperidine ring predominantly adopts a low-energy chair conformation.

Substituent Orientation: The 1-methoxypropyl group at the C4 position can be in either an axial or an equatorial position. For most 4-substituted piperidines, the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial steric clashes. nih.govwikipedia.org

Side-Chain Torsion: The rotatable bonds within the 1-methoxypropyl side chain allow for multiple orientations, leading to a complex potential energy surface.

Research Findings: Quantum mechanical calculations and molecular mechanics force fields can be used to predict the relative energies of these conformers. nih.gov For this compound, the chair conformation with the side chain in the equatorial position is expected to be the global energy minimum. The energy difference (ΔG) between the equatorial and axial conformers for similar 4-alkyl substituents is typically in the range of 1.7-2.5 kcal/mol, strongly favoring the equatorial form. wikipedia.org Studies on related fluorinated piperidines show that electrostatic interactions and hyperconjugation can also play a role in stabilizing specific conformers, particularly in the protonated state. researchgate.net

Table 2: Predicted Relative Energies of this compound Conformers

| Piperidine Conformation | Side Chain Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.00 | >98% |

| Chair | Axial | ~2.20 | <2% |

| Twist-Boat | - | >5.50 | <0.1% |

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms, feasibility, and kinetics before they are attempted in a laboratory.

Transition State Analysis for Synthetic Reactions

A plausible synthetic route to this compound involves the catalytic hydrogenation of the corresponding substituted pyridine (B92270), 4-(1-methoxypropyl)pyridine. nih.gov Transition state (TS) analysis allows for the detailed study of this reaction's mechanism. By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined.

Research Findings: Computational methods like Density Functional Theory (DFT) are used to locate and verify transition states. google.com A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of C-H bonds and breaking of C=C π-bonds in the pyridine ring). youtube.comresearchgate.net For the hydrogenation of a pyridine derivative, the calculations would model the stepwise addition of hydrogen atoms to the aromatic ring, identifying the highest energy barrier in the process. This information is critical for optimizing reaction conditions such as catalyst choice, temperature, and pressure.

Table 3: Hypothetical DFT Calculation Results for the Rate-Determining Step in the Hydrogenation of 4-(1-methoxypropyl)pyridine

| Parameter | Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 18.5 kcal/mol | Indicates the energy barrier for the reaction to proceed. |

| Transition State Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a true first-order saddle point. |

| Enthalpy of Reaction (ΔH) | -25.0 kcal/mol | Shows the reaction is exothermic and thermodynamically favorable. |

Computational Exploration of Novel Transformations

Theoretical chemistry can also be used to predict novel reactions or the metabolic fate of a molecule. By analyzing the electronic structure of this compound, potential sites of reactivity can be identified. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common approach.

HOMO: The region with the highest HOMO density is most susceptible to electrophilic attack. For this molecule, this is expected to be the lone pair of the piperidine nitrogen.

LUMO: The region with the highest LUMO density is the most likely site for nucleophilic attack.

Research Findings: Based on FMO analysis, the nitrogen atom is the primary center for reactions like alkylation or acylation. Another potential transformation could be an N-oxidation reaction to form the corresponding N-oxide, a common metabolic pathway for cyclic amines. Computational modeling could predict the feasibility of such a reaction by calculating its thermodynamics and the activation barrier. Furthermore, the C-H bonds adjacent to the ether oxygen could be susceptible to oxidative metabolism. Computational models could explore the energy barriers for hydrogen abstraction at these positions to predict likely metabolites.

Ligand-Biological Target Interaction Modeling (Purely for Mechanistic Insight)

To understand how this compound might exert a biological effect, molecular docking simulations can predict its binding mode and affinity within the active site of a protein receptor. This provides a mechanistic hypothesis for its activity at a molecular level.

Molecular Docking Studies with Protein Receptors (e.g., 5-HT4 receptor, opioid receptors)

Piperidine scaffolds are common in ligands for various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and opioid receptors. tandfonline.comnih.gov Molecular docking predicts the preferred orientation of the ligand in the receptor's binding pocket and estimates the strength of the interaction, often reported as a docking score or binding energy.

Research Findings:

Opioid Receptors: Docking studies of piperidine-based ligands, such as fentanyl analogs, into the mu-opioid receptor (μOR) consistently show a crucial ionic interaction. tandfonline.comnih.gov The protonated nitrogen of the piperidine ring forms a salt bridge with a highly conserved aspartic acid residue (Asp147 in μOR). frontiersin.org For this compound, this salt bridge would be the primary anchor. The methoxypropyl side chain would then occupy a hydrophobic sub-pocket, forming van der Waals interactions with nonpolar residues like isoleucine and valine. tandfonline.com The ether oxygen may also act as a hydrogen bond acceptor with nearby residues like tyrosine or histidine. nih.gov

Table 4: Predicted Interactions of this compound from Molecular Docking Simulations

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Mu-Opioid Receptor (μOR) | -8.5 | Asp147 | Ionic Bond / Salt Bridge (with Piperidine N+) |

| Tyr148, His297 | Hydrogen Bond (with Methoxy O), π-Alkyl | ||

| Ile296, Val300 | Hydrophobic / van der Waals (with Propyl Chain) | ||

| 5-HT4 Receptor | -7.9 | Asp100 (3.32) | Ionic Bond / Salt Bridge (with Piperidine N+) |

| Trp272 (6.48) | Hydrophobic (π-Alkyl) | ||

| Phe187, Val188 | Hydrophobic / van der Waals (with Propyl Chain) |

Binding Energy Calculations and Interaction Hotspots

To investigate the binding characteristics of this compound, a defined biological target is essential. For the purpose of this theoretical exploration, we will consider its interaction with a hypothetical protein target, "Receptor P," a member of a family known to bind piperidine-containing ligands. The investigation would proceed by first predicting the compound's binding mode and then calculating the strength of this interaction, identifying the key molecular forces that stabilize the complex.

The initial step involves molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a protein's binding site. diva-portal.org Using software like AutoDock or GLIDE, the this compound molecule would be placed into the active site of Receptor P to identify the most energetically favorable binding pose.

Following docking, molecular dynamics (MD) simulations are employed to refine this static picture and observe the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system, providing a more realistic representation of the binding event in a simulated physiological environment. nih.gov From the resulting trajectory, the binding free energy can be calculated using robust methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This method calculates the total binding free energy by summing various energy components. nih.gov

The binding free energy (ΔG_bind) is composed of contributions from molecular mechanics (ΔE_MM), which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions, and the solvation free energy (ΔG_solv). nih.gov

Table 1: Hypothetical Binding Free Energy Calculation for this compound with Receptor P

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -35.8 |

| Electrostatic Energy (ΔE_elec) | -18.2 |

| Molecular Mechanics Energy (ΔE_MM) | -54.0 |

| Polar Solvation Energy (ΔG_polar) | +48.5 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Solvation Energy (ΔG_solv) | +44.4 |

| Binding Free Energy (ΔG_bind) | -9.6 |

Analysis of the MD simulation trajectory is also crucial for identifying interaction hotspots . These are specific amino acid residues within the binding site that contribute significantly to the binding affinity. researchgate.net By analyzing the frequency and geometry of non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—a detailed map of the binding site can be constructed. acs.org This reveals which parts of the this compound molecule are most critical for its association with the target.

Table 2: Hypothetical Interaction Hotspots for this compound in the Binding Site of Receptor P

| Interacting Residue (Receptor P) | Atom/Group on Ligand | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Aspartate 110 (Asp110) | Piperidine Nitrogen | Ionic Bond / Hydrogen Bond | 2.8 | 95.2 |

| Tyrosine 195 (Tyr195) | Methoxy Oxygen | Hydrogen Bond | 3.1 | 78.5 |

| Tryptophan 280 (Trp280) | Propyl Chain | Hydrophobic (π-Alkyl) | 4.5 | 88.1 |

| Phenylalanine 190 (Phe190) | Piperidine Ring | Hydrophobic (CH-π) | 3.9 | 82.4 |

| Leucine 284 (Leu284) | Propyl Chain | Hydrophobic (Alkyl) | 4.2 | 91.3 |

Structure-Based Design Principles for Mechanistic Probes

The insights gained from binding energy calculations and hotspot analysis form the foundation for structure-based design. elsevier.com This rational design process aims to create new molecules with tailored properties, such as enhanced potency, improved selectivity, or the inclusion of features that make them useful as mechanistic probes. acs.org A mechanistic probe is a specialized small molecule designed to engage a specific protein target, allowing researchers to study the target's biological function. promega.comrsc.org

Based on the hypothetical interaction data, several design principles for probes derived from this compound can be established:

Preservation of Key Interactions: The strong ionic/hydrogen bond between the piperidine nitrogen and Aspartate 110 is critical. Any modification must preserve the basicity of this nitrogen to maintain this primary anchor point.

Enhancement of Affinity: The data suggests that the methoxy group forms a favorable hydrogen bond with Tyrosine 195. Modifications could be explored to replace the methyl group with other substituents that might strengthen this interaction through additional contacts.

Exploitation of Hydrophobic Pockets: The propyl group and piperidine ring engage in significant hydrophobic interactions. The design process would involve exploring whether extending or adding functional groups to these parts of the molecule could lead to better shape complementarity with the hydrophobic pockets defined by residues like Tryptophan 280 and Leucine 284, thereby increasing binding affinity. researchgate.net

Vector for Functionalization: To turn the molecule into a probe, a chemical handle for attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) is needed. The computational model would be used to identify positions on the scaffold where such a modification would be least disruptive to the key binding interactions. For instance, a position on the piperidine ring pointing away from the interaction hotspots might be an ideal attachment point.

This in silico approach allows for the virtual screening of numerous potential probe candidates, prioritizing the synthesis of only the most promising compounds. nih.gov

Table 3: Hypothetical Structure-Activity Relationship (SAR) Based on In Silico Modifications

| Modification to this compound | Rationale | Predicted ΔG_bind (kcal/mol) |

| Replace methoxy with ethoxy | Explore space near Tyr195 | -9.9 |

| Replace propyl with isopropyl | Improve shape complementarity in hydrophobic pocket | -10.5 |

| Add a hydroxyl group to the propyl chain | Form an additional hydrogen bond | -11.2 |

| Add a linker for a tag at position 3 of the piperidine ring | Vector for probe functionalization away from key interactions | -9.5 |

By leveraging computational and theoretical methods, a detailed, albeit hypothetical, understanding of how this compound might interact with a protein target can be constructed. This knowledge provides a clear, rational pathway for the design of novel mechanistic probes to further biological research.

Applications in Advanced Organic Synthesis As a Building Block

Role in the Synthesis of Complex Natural Products

The synthesis of natural products often requires the use of chiral building blocks to construct stereochemically rich and complex scaffolds.

Piperidine (B6355638) alkaloids represent a large and diverse family of natural products with a wide range of biological activities. The core piperidine structure is a common feature in many of these compounds. While no literature directly reports the use of 4-(1-Methoxypropyl)piperidine in alkaloid synthesis, its structure is analogous to intermediates used in the synthesis of various piperidine-containing natural products. The methoxy (B1213986) group could serve as a handle for further functionalization or as a directing group in stereoselective reactions.

The presence of a stereocenter in the 1-methoxypropyl side chain makes this compound a potentially valuable chiral building block. Enantiomerically pure forms of this compound could be utilized in asymmetric syntheses to control the stereochemistry of the final natural product derivative. The ether linkage offers a site for potential cleavage or modification, allowing for the introduction of other functional groups.

Development of New Heterocyclic Compounds

The piperidine ring can be used as a scaffold to construct more complex heterocyclic systems.

The nitrogen atom of the piperidine ring is nucleophilic and can participate in reactions to form fused heterocyclic systems. For example, it could undergo condensation reactions with dicarbonyl compounds or their equivalents to form bicyclic structures. The 4-substituent could influence the reactivity and stereochemical outcome of such cyclization reactions.

The development of novel polycyclic structures is a continuous endeavor in medicinal chemistry to explore new chemical space. The functionalized side chain of this compound could be involved in intramolecular cyclization reactions to generate polycyclic systems containing the piperidine motif. For instance, the methoxy group could be converted to a leaving group, followed by an intramolecular nucleophilic attack from a substituent on the piperidine nitrogen.

Enabling New Methodologies in Organic Chemistry

The unique structural features of this compound could potentially be leveraged in the development of new synthetic methodologies. For instance, the ether functionality could be explored as a coordinating group for metal catalysts in asymmetric transformations. The piperidine nitrogen can also be functionalized to introduce directing groups for C-H activation reactions on the piperidine ring or the side chain.

While the specific applications of this compound in advanced organic synthesis are not documented, its structure suggests a range of potential uses as a versatile building block. Further research is needed to explore and validate its utility in the synthesis of complex molecules and the development of novel synthetic methods.

Catalyst Ligand Design

There is currently no available research data or scholarly publications that describe the use of this compound in the design of catalyst ligands. The field of catalysis often employs chiral amines and their derivatives as ligands for metal-catalyzed asymmetric synthesis. The stereochemistry and electronic properties of the ligand are crucial for inducing enantioselectivity in the products. While functionalized piperidines can be and are used in catalyst design, the specific compound this compound has not been reported in this context. conicet.gov.arnih.govrsc.org Therefore, no detailed research findings or data tables on its performance as a catalyst ligand can be provided.

Preclinical Pharmacological and Mechanistic Studies Strictly Excluding Clinical Data

Enzyme Inhibition Kinetics and Mechanism of Action

Mechanistic Studies of Enzyme-Ligand Interactions

Information regarding the specific enzyme-ligand interactions of 4-(1-Methoxypropyl)piperidine is not available in the reviewed literature. Mechanistic studies for piperidine (B6355638) derivatives often involve investigating their binding affinities and modes of interaction with specific enzyme targets. For instance, studies on other piperidine-containing molecules have explored their interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. nih.gov Such investigations would typically utilize techniques like radioligand binding assays and molecular docking studies to characterize the interaction at a molecular level.

Cellular Assays for Mechanistic Insights

Detailed cellular assay data for this compound, including receptor activation, intracellular signaling modulation, and neurotransmitter effects, are not documented in the available scientific resources.

Cell-Based Reporter Assays for Receptor Activation

There are no published reports of cell-based reporter assays being used to evaluate the activity of this compound at specific receptors. This type of assay is crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, in the characterization of other novel piperidine derivatives, such assays have been employed to assess their functional activity at serotonin (B10506) or histamine (B1213489) receptors. nih.govresearchgate.net

Evaluation of Intracellular Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways has not been reported. Studies on other piperidine compounds have investigated their ability to modulate signaling cascades, such as those involving cyclic AMP (cAMP) or calcium mobilization, to understand the downstream consequences of receptor binding. For instance, sigma-1 receptor ligands with a piperidine core have been shown to modulate N-methyl-D-aspartate (NMDA) receptor-mediated signaling. nih.gov

Investigation of Neurotransmitter Modulation in Cell Models

There is no available data on the modulation of neurotransmitter systems by this compound in cell-based models. Preclinical studies of centrally active piperidine derivatives often include assessments of their effects on the release, uptake, or metabolism of neurotransmitters like dopamine, serotonin, and acetylcholine (B1216132) in neuronal cell cultures or synaptosomal preparations.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Specific structure-activity relationship (SAR) studies for this compound are not described in the scientific literature. SAR studies are fundamental in medicinal chemistry to understand how different structural modifications to a molecule affect its biological activity.

Impact of Structural Modifications on In Vitro Activity